N-imidazo[1,2-a]pyridin-5-yl-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-imidazo[1,2-a]pyridin-5-yl-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
Properties
IUPAC Name |
N-imidazo[1,2-a]pyridin-5-yl-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-11-4-3-8-22-15(11)19-10-12(17(22)24)16(23)20-14-6-2-5-13-18-7-9-21(13)14/h2-10H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSDJSHMAMBHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C(=O)NC3=CC=CC4=NC=CN43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-imidazo[1,2-a]pyridin-5-yl-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common approach starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound. This intermediate then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate via a Knoevenagel reaction .
Industrial Production Methods
Industrial production methods for this compound often employ solvent- and catalyst-free conditions to enhance efficiency and reduce environmental impact . These methods may involve the use of solid-phase synthesis techniques and microwave-assisted reactions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-imidazo[1,2-a]pyridin-5-yl-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of metal-free oxidation agents or transition metal catalysis.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) and lithium borohydride (LiBH4) are used.
Substitution: Radical reactions and photocatalysis strategies are employed for direct functionalization.
Common Reagents and Conditions
Oxidation: Metal-free oxidation agents or transition metal catalysts.
Reduction: Sodium borohydride (NaBH4), lithium borohydride (LiBH4).
Substitution: Radical initiators, photocatalysts.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit enhanced biological activity or improved chemical stability .
Scientific Research Applications
N-imidazo[1,2-a]pyridin-5-yl-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-imidazo[1,2-a]pyridin-5-yl-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound can act as a hybrid hydrogen- and halogen-bond-donating organocatalyst, which electrophilically activates carbonyl and imine groups . This activation facilitates various chemical transformations and biological interactions, contributing to its diverse range of applications.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused ring system and exhibits comparable chemical properties.
Imidazo[1,2-a]pyridine: Another closely related compound with valuable applications in organic synthesis and pharmaceutical chemistry.
Imidazo[1,5-a]pyridine: Known for its strong π-accepting character and potential use as a ligand in coordination chemistry.
Uniqueness
N-imidazo[1,2-a]pyridin-5-yl-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide stands out due to its unique combination of imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine moieties, which endow it with distinct chemical properties and a broad spectrum of applications. Its ability to undergo diverse chemical reactions and its significant biological activity make it a valuable compound for further research and development.
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